

Paclitaxel-d5: A Technical Guide for Researchers

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For Immediate Release

This technical document provides an in-depth overview of **Paclitaxel-d5**, a deuterated analog of the widely used anticancer agent Paclitaxel. Designed for researchers, scientists, and professionals in drug development, this guide details its core physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Physicochemical Data

Paclitaxel-d5 is a stable, isotopically labeled form of Paclitaxel, primarily utilized as an internal standard in quantitative analyses.[1][2][3] The inclusion of five deuterium atoms results in a higher molecular weight compared to the unlabeled compound, facilitating its distinction in mass spectrometry-based assays.



Property	Value	References
Molecular Formula	C47H46D5NO14	[1][2][4][5][6]
Molecular Weight	858.94 g/mol	[1][4][6]
Exact Mass	858.36200 Da	[5]
Purity	≥98%	[4]
Appearance	White to off-white solid	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
CAS Number	1129540-33-5	[1][4][5]

Mechanism of Action and Signaling Pathways

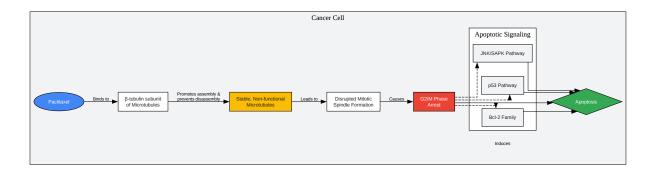
As a deuterated analog, **Paclitaxel-d5** is expected to exhibit the same mechanism of action as Paclitaxel. The primary antineoplastic activity of Paclitaxel involves the disruption of microtubule dynamics, a critical process for cell division.[7][8]

Key Mechanistic Steps:

- Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7][8][9] This leads to the formation of abnormally stable and non-functional microtubules.
- Mitotic Arrest: The stabilization of microtubules disrupts the normal formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[7][9] This interference triggers a cell cycle arrest at the G2/M phase.[7]
- Induction of Apoptosis: Prolonged mitotic arrest activates cellular signaling pathways that lead to programmed cell death, or apoptosis.[7][9] This process involves multiple signaling cascades, including:
 - Bcl-2 Family Proteins: Paclitaxel can modulate the expression and activity of pro- and antiapoptotic proteins of the Bcl-2 family.[8]



- p53-Dependent and -Independent Pathways: The induction of apoptosis by Paclitaxel can occur through mechanisms that are both dependent and independent of the p53 tumor suppressor protein.[2][3]
- JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase
 (JNK/SAPK) signaling pathway is also implicated in Paclitaxel-induced apoptosis.[7]



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Paclitaxel's mechanism of action leading to apoptosis.

Experimental Protocols

Paclitaxel-d5 is a critical tool for the accurate quantification of Paclitaxel in biological matrices. It is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.



Quantification of Paclitaxel in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the determination of Paclitaxel concentrations in plasma and tissue homogenates.

1. Sample Preparation:

- Plasma:
 - Thaw frozen plasma samples on ice.
 - Spike a known concentration of Paclitaxel-d5 (internal standard) into a defined volume of plasma.
 - Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- Tissue Homogenates:
 - Homogenize tissue samples in a suitable buffer (e.g., normal saline).[10]
 - Spike a known concentration of **Paclitaxel-d5** into the tissue homogenate.
 - Perform liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the analyte and internal standard.[10][11]
 - Evaporate the organic solvent and reconstitute the residue in the mobile phase.
- 2. Chromatographic Conditions:
- Column: A C18 reversed-phase column is typically used for separation (e.g., 50 x 2.1 mm, 1.8 μm).[11][12]

Foundational & Exploratory



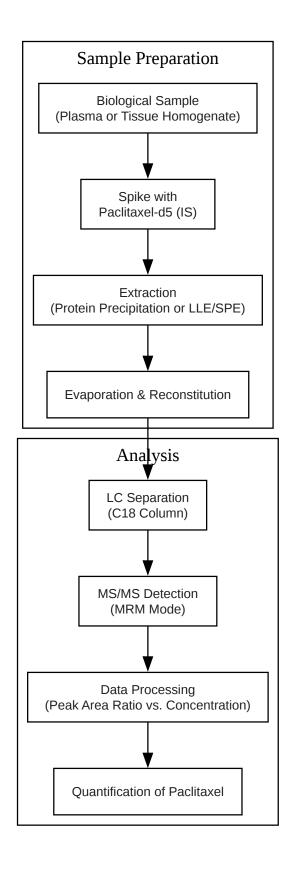


- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile) is common.[10]
- Flow Rate: A typical flow rate is around 1.9 mL/min, but this will vary based on the column dimensions and particle size.[10]
- Column Temperature: The column is often maintained at an elevated temperature (e.g., 58°C) to improve peak shape and reduce run time.[10]
- 3. Mass Spectrometric Detection:
- Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
- Detection: A triple-quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Paclitaxel and Paclitaxel-d5. For example, a transition for Paclitaxel could be m/z 854.4 → 286.2.[12] The transition for Paclitaxel-d5 would be shifted by approximately 5 Da.

4. Data Analysis:

- A calibration curve is generated by plotting the peak area ratio of Paclitaxel to Paclitaxel-d5
 against the concentration of Paclitaxel standards.
- The concentration of Paclitaxel in unknown samples is determined from this calibration curve.





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Workflow for Paclitaxel quantification using LC-MS/MS.



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